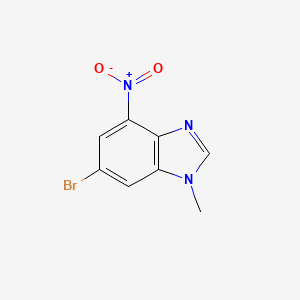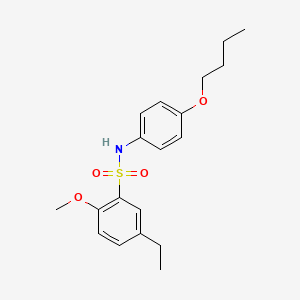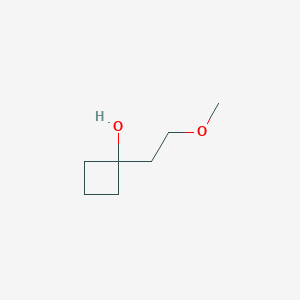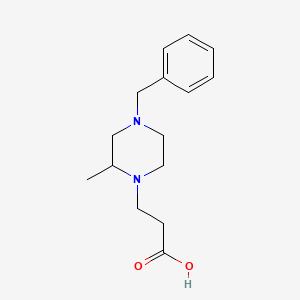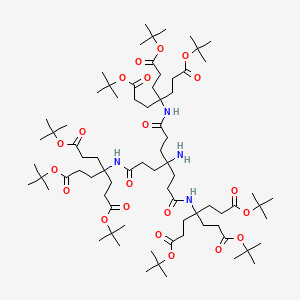
Dendron P5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dendron P5 is a dendritic polymer, a type of macromolecule characterized by its highly branched, tree-like structure. Dendritic polymers, including dendrons and dendrimers, have gained significant attention in recent years due to their unique properties and potential applications in various fields such as nanotechnology, medicine, and materials science. This compound, in particular, is known for its well-defined architecture and multiple functional groups, making it a versatile compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dendron P5 typically involves a step-by-step process known as the divergent method. This method starts with a multifunctional core, to which monomer units are added in successive layers, or generations, to form the dendritic structure. Each generation involves a series of reactions, such as acylation and hydrogenation, to build the dendron layer by layer .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis techniques to ensure consistency and scalability. The process involves the use of specialized reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to achieve high yields and purity. The use of click chemistry, a highly efficient and selective synthetic strategy, is also common in the industrial production of dendritic polymers .
Análisis De Reacciones Químicas
Types of Reactions
Dendron P5 undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the dendritic structure.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Dendron P5 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex macromolecular architectures and nanostructures.
Biology: Employed in the development of biosensors and drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.
Medicine: Investigated for its potential in targeted drug delivery, imaging, and diagnostics.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique physical and chemical properties
Mecanismo De Acción
The mechanism of action of Dendron P5 involves its interaction with specific molecular targets and pathways. For example, in drug delivery applications, this compound can encapsulate therapeutic agents and release them in a controlled manner at the target site. The dendritic structure allows for high loading capacity and precise control over the release kinetics. Additionally, the multiple functional groups on the surface of this compound can be modified to enhance its interaction with specific biological targets, such as cell receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Polyamidoamine (PAMAM) Dendrimers: Known for their well-defined structure and biocompatibility, commonly used in drug delivery and gene therapy.
Polypropylene Imine (PPI) Dendrimers: Characterized by their nitrogen-rich structure, used in catalysis and materials science.
Bis-MPA Dendrimers: Based on 2,2-bismethylolpropionic acid, used in biomedical applications and as scaffolds for functional materials
Uniqueness of Dendron P5
This compound stands out due to its unique combination of structural precision, multiple functional groups, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and its compatibility with different synthetic strategies make it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C76H134N4O21 |
|---|---|
Peso molecular |
1439.9 g/mol |
Nombre IUPAC |
ditert-butyl 4-[[4-amino-7-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-4-[3-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-3-oxopropyl]-7-oxoheptanoyl]amino]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate |
InChI |
InChI=1S/C76H134N4O21/c1-64(2,3)93-55(84)31-43-74(44-32-56(85)94-65(4,5)6,45-33-57(86)95-66(7,8)9)78-52(81)28-40-73(77,41-29-53(82)79-75(46-34-58(87)96-67(10,11)12,47-35-59(88)97-68(13,14)15)48-36-60(89)98-69(16,17)18)42-30-54(83)80-76(49-37-61(90)99-70(19,20)21,50-38-62(91)100-71(22,23)24)51-39-63(92)101-72(25,26)27/h28-51,77H2,1-27H3,(H,78,81)(H,79,82)(H,80,83) |
Clave InChI |
RRBIOJFSKVLGLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)CCC(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


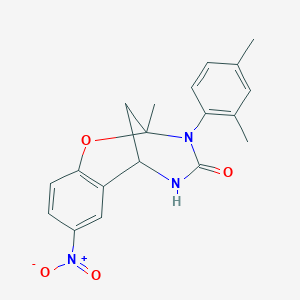
![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
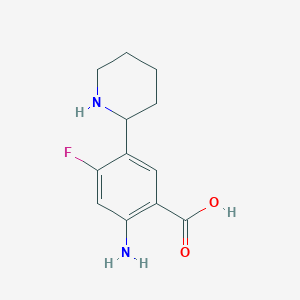
![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
